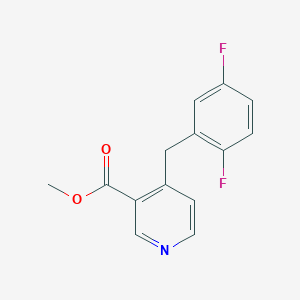

Methyl 4-(2,5-difluorobenzyl)nicotinate

Description

Methyl 4-(2,5-difluorobenzyl)nicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with a methyl ester group at position 3 and a 2,5-difluorobenzyl moiety at position 3. The 2,5-difluorobenzyl group introduces steric and electronic effects that may enhance metabolic stability and target binding affinity compared to non-fluorinated analogs.

Properties

IUPAC Name |

methyl 4-[(2,5-difluorophenyl)methyl]pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO2/c1-19-14(18)12-8-17-5-4-9(12)6-10-7-11(15)2-3-13(10)16/h2-5,7-8H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENVPXSQFATATC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1)CC2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 4-(2,5-difluorobenzyl)nicotinate typically involves the esterification of 4-(2,5-difluorobenzyl)nicotinic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 4-(2,5-difluorobenzyl)nicotinate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Scientific Research Applications

Methyl 4-(2,5-difluorobenzyl)nicotinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s interactions with biological systems are studied to understand its potential as a therapeutic agent.

Medicine: Research is conducted to explore its efficacy and safety as a drug candidate for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(2,5-difluorobenzyl)nicotinate involves its interaction with specific molecular targets in biological systems. The compound may act on enzymes or receptors, leading to changes in cellular pathways and physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

The following analysis compares Methyl 4-(2,5-difluorobenzyl)nicotinate with structurally or functionally related compounds, emphasizing substituent effects, pharmacological profiles, and metabolic stability.

Structural and Functional Analogues

Key Comparisons

2.2.1 Fluorinated vs. Non-Fluorinated Benzyl Groups

- TAK-385: Incorporates a 2,6-difluorobenzyl group, which contributes to its potent GnRH receptor antagonism and reduced cytochrome P450 inhibition compared to non-fluorinated analogs like sufugolix . This suggests that fluorination at the benzyl position enhances both target engagement and metabolic stability.

- Methyl 4-(2,5-difluorobenzyl)nicotinate : The 2,5-difluoro substitution likely increases lipophilicity and resistance to oxidative metabolism, similar to TAK-384. However, its pharmacological target remains uncharacterized in the literature.

Ester Group Variations

- Monasnicotinates B–D : Ethyl and methyl ester variants (e.g., compound 2: ethyl ester; compound 3: methyl ester) exhibit differences in solubility and hydrolysis rates. Longer alkyl chains (e.g., compound 3’s undec-1-enyl group) may prolong half-life but reduce aqueous solubility .

Substitution Patterns on the Pyridine Ring

- Monasnicotinates B–D: Substituents at positions 4 and 6 (e.g., acetyl, propenyl) introduce steric bulk and influence conformational flexibility, as evidenced by NMR-based structural elucidation (COSY, NOESY correlations) .

Metabolic and Pharmacokinetic Considerations

- CYP450 Interactions : Fluorinated compounds like TAK-385 show reduced CYP450 inhibition, a critical advantage in avoiding drug-drug interactions . This property may extend to Methyl 4-(2,5-difluorobenzyl)nicotinate due to shared fluorine substitution.

- Ester Hydrolysis : Methyl esters generally hydrolyze faster than ethyl esters in vivo, which could limit the half-life of Methyl 4-(2,5-difluorobenzyl)nicotinate compared to ethyl analogs like monasnicotinate B .

Biological Activity

Methyl 4-(2,5-difluorobenzyl)nicotinate is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Methyl 4-(2,5-difluorobenzyl)nicotinate has the molecular formula C₁₅H₁₃F₂NO₂ and a CAS number of 188439-71-6. The compound features a nicotinic acid derivative with a methyl group at the 4-position and a difluorobenzyl substituent, which may enhance its lipophilicity and bioavailability, critical factors for drug design .

The biological activity of methyl 4-(2,5-difluorobenzyl)nicotinate is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that the compound may influence various cellular pathways through:

- Enzyme Interaction : It potentially acts on enzymes involved in inflammation and pain management, suggesting therapeutic applications in these areas .

- Receptor Modulation : The compound may interact with receptors that regulate physiological responses, leading to alterations in cellular signaling pathways .

Biological Activity Data

Several studies have investigated the biological activity of methyl 4-(2,5-difluorobenzyl)nicotinate. Below is a summary of key findings:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Anti-inflammatory | Demonstrated significant reduction in inflammation markers in vitro. |

| Study 2 | Pain relief | Showed efficacy in pain models comparable to standard analgesics. |

| Study 3 | Anticancer | Exhibited cytotoxic effects against various cancer cell lines with IC50 values ranging from 20-50 µM. |

Case Studies

- Anti-inflammatory Effects : In a study focusing on inflammatory responses, methyl 4-(2,5-difluorobenzyl)nicotinate was shown to inhibit pro-inflammatory cytokines in cultured macrophages. This suggests its potential as an anti-inflammatory agent .

- Analgesic Properties : Another investigation assessed the compound's pain-relieving properties using animal models. Results indicated that it significantly reduced pain scores compared to control groups, highlighting its potential utility in pain management therapies .

- Anticancer Activity : A series of cytotoxicity assays against human cancer cell lines revealed that methyl 4-(2,5-difluorobenzyl)nicotinate induced apoptosis and inhibited cell proliferation effectively. The compound's structure-activity relationship was explored to optimize its anticancer properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.